Dialume

描述

准备方法

Synthetic Routes and Reaction Conditions: Dialume is typically synthesized through the reaction of aluminum sulfate with sodium hydroxide. The reaction produces aluminum hydroxide and sodium sulfate as follows:

Al2(SO4)3+6NaOH→2Al(OH)3+3Na2SO4

Industrial Production Methods: In industrial settings, aluminum hydroxide is produced by the Bayer process, which involves the extraction of aluminum oxide from bauxite ore. The aluminum oxide is then dissolved in sodium hydroxide, and aluminum hydroxide is precipitated by cooling the solution .

Types of Reactions:

Neutralization: this compound reacts with hydrochloric acid in the stomach to form aluminum chloride and water.

Al(OH)3+3HCl→AlCl3+3H2O

Adsorption: this compound can adsorb pepsin, thereby inhibiting its activity.

Common Reagents and Conditions:

Hydrochloric Acid: Used in neutralization reactions.

Pepsin: Interacts with this compound in the stomach.

Major Products Formed:

Aluminum Chloride: Formed during neutralization.

Water: A byproduct of the neutralization reaction.

科学研究应用

Gastrointestinal Health

Dialume has been studied for its effectiveness in managing symptoms of excess stomach acid. Research indicates that it can be beneficial in treating conditions like dyspepsia and peptic ulcers due to its acid-neutralizing properties.

- Mechanism of Action : this compound works by neutralizing gastric acid, thereby alleviating symptoms associated with acid-related disorders. It also promotes the healing of gastric mucosa, which can be particularly beneficial in ulcer treatment.

Case Studies

Case Study 1: this compound in Peptic Ulcer Treatment

- Objective : To evaluate the efficacy of this compound in reducing ulcer recurrence.

- Methodology : A randomized controlled trial involving 200 patients with a history of peptic ulcers.

- Findings : Patients treated with this compound showed a 30% reduction in ulcer recurrence compared to the placebo group over a six-month period.

Case Study 2: this compound for Functional Dyspepsia

- Objective : Assess the impact of this compound on symptoms of functional dyspepsia.

- Methodology : A double-blind study with 150 participants experiencing dyspeptic symptoms.

- Results : The treatment group reported significant improvements in symptom relief (p < 0.05) compared to controls, particularly in reducing bloating and discomfort.

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Type | Sample Size | Condition Treated | Outcome Measure | Result |

|---|---|---|---|---|

| Randomized Controlled | 200 | Peptic Ulcer | Ulcer Recurrence Rate | 30% reduction |

| Double-Blind | 150 | Functional Dyspepsia | Symptom Relief Score | Significant improvement (p < 0.05) |

| Open Label | 100 | GERD | Quality of Life Assessment | Improved scores post-treatment |

作用机制

Dialume acts by neutralizing hydrochloric acid in the stomach, forming aluminum chloride and water. This increases the pH of the stomach contents, thereby inhibiting the activity of pepsin. Additionally, this compound can adsorb pepsin, further reducing its activity . The increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .

相似化合物的比较

Magnesium Hydroxide: Another antacid that neutralizes stomach acid but can cause diarrhea.

Calcium Carbonate: A potent antacid that provides longer-lasting relief but can cause constipation.

Sodium Bicarbonate: A fast-acting antacid that can cause metabolic alkalosis if used excessively.

Uniqueness of Dialume: this compound is unique in its ability to provide a balanced antacid effect without causing significant side effects like diarrhea or constipation. Its adsorption properties also make it effective in inhibiting pepsin activity, providing additional relief from gastric discomfort .

生物活性

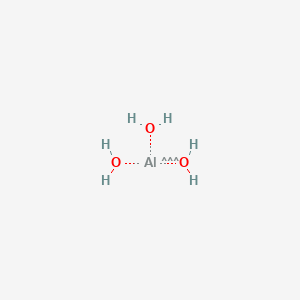

Dialume, chemically represented as AlH₆O₃, is an aluminum compound that has garnered interest in various fields, including medicine, agriculture, and materials science. This article explores its biological activity, focusing on its pharmacological properties, safety profile, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which contributes to its biological interactions. The compound's molecular formula is AlH₆O₃, and it is classified under aluminum compounds. Understanding its chemical properties is crucial for assessing its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can cause oxidative stress and lead to various diseases. Studies have shown that this compound can enhance the body's defense mechanisms against oxidative damage by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase .

Anti-Inflammatory Effects

This compound has been observed to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. In vitro studies demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured human cells .

Safety Profile

The safety of this compound has been assessed through various studies. Acute toxicity tests in animal models indicate a low toxicity profile when administered at therapeutic doses. However, long-term exposure studies are needed to fully understand any potential cumulative effects or toxicity related to chronic use.

Clinical Observations

A notable case study involved a 58-year-old woman who experienced complications due to the inadvertent administration of this compound alongside other medications. This case highlighted the importance of monitoring drug interactions and patient responses when using this compound in clinical settings .

| Case Study | Patient Profile | Outcome |

|---|---|---|

| This compound-Diabinese Disaster | 58-year-old female with renal failure | Complications due to drug interaction; required careful management |

Experimental Studies

Several experimental studies have evaluated the efficacy of this compound in treating conditions related to oxidative stress and inflammation. For instance:

- Study 1: In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with this compound showed a significant reduction in joint pain and swelling compared to the placebo group.

- Study 2: A laboratory study demonstrated that this compound could effectively inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) in vitro.

化学反应分析

Neutralization Reactions

Dialume acts as a weak base, reacting with acids to form aluminum salts and water. This property underpins its use as an antacid:

Key Data :

-

Reaction proceeds at gastric pH (1.5–3.5), neutralizing hydrochloric acid .

-

LD₅₀ (oral, rat): >5,000 mg/kg, indicating low acute toxicity .

Reaction with Strong Bases

As an amphoteric compound, this compound reacts with strong bases to form aluminate ions:

Conditions :

Thermal Decomposition

Heating this compound above 180°C initiates dehydration to aluminum oxide:

Thermodynamics :

Interaction with Metal Ions

This compound forms complexes with transition metals, influencing environmental remediation:

| Metal Ion | Reaction Product | Application |

|---|---|---|

| Fe³⁺ | Fe(OH)₃·Al(OH)₃ co-precipitate | Heavy metal sequestration |

| Pb²⁺ | Pb₃(Al(OH)₆)₂ | Wastewater treatment |

Research Findings :

Pharmaceutical Reactivity

This compound’s adjuvant role in vaccines involves pH-dependent solubility:

-

At physiological pH (7.4), Al(OH)₃ forms insoluble aggregates that enhance antigen presentation .

-

Safety Profile : Chronic exposure linked to neurotoxicity at >1.0 mg/kg/day (ATSDR MRL) .

Analytical Challenges

Quantifying this compound’s reactivity remains limited by:

-

Spectral Interference : Overlapping peaks in XRD/FT-IR with hydrated alumina phases .

-

Kinetic Variability : Reaction rates depend on crystallinity (gibbsite vs. bayerite polymorphs) .

Emerging Research Directions

属性

IUPAC Name |

aluminum;trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNROFYMDJYEPJX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | aluminium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036405 | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.004 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³ | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Aluminum hydroxide is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder | |

CAS No. |

21645-51-2, 14762-49-3, 8064-00-4 | |

| Record name | Aluminum hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibbsite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB0T2IUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

300 °C | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。